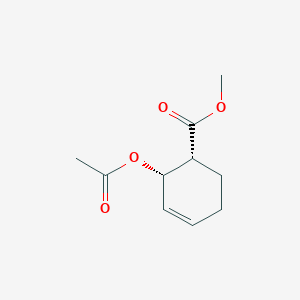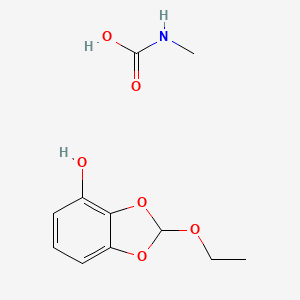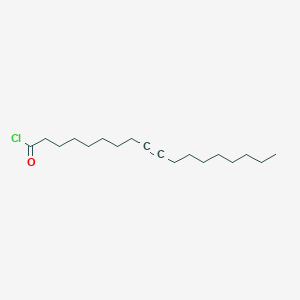
Octadec-9-ynoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octadec-9-ynoyl chloride is an organic compound with the molecular formula C18H31ClO. It is a derivative of octadecynoic acid, where the hydroxyl group (-OH) is replaced by a chlorine atom (-Cl). This compound is part of the acyl chloride family, known for their reactivity and utility in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Octadec-9-ynoyl chloride can be synthesized through the reaction of octadecynoic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the carboxylic acid reacts with thionyl chloride to produce the acyl chloride, sulfur dioxide (SO2), and hydrogen chloride (HCl) gases . The general reaction is as follows:
C18H31COOH+SOCl2→C18H31COCl+SO2+HCl
Industrial Production Methods
In industrial settings, the production of acyl chlorides like this compound often involves the use of phosphorus trichloride (PCl3) or phosphorus pentachloride (PCl5) as chlorinating agents. These methods are preferred due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Octadec-9-ynoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines, alcohols, and water to form amides, esters, and carboxylic acids, respectively.
Reduction: Can be reduced to the corresponding aldehyde or alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: Reacts with water to form octadecynoic acid and hydrochloric acid.
Common Reagents and Conditions
Amines: Reacts with primary or secondary amines to form amides.
Alcohols: Reacts with alcohols to form esters.
Water: Hydrolyzes to form the corresponding carboxylic acid.
Major Products Formed
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Carboxylic Acids: Formed from hydrolysis reactions.
Scientific Research Applications
Octadec-9-ynoyl chloride has various applications in scientific research:
Biology: Utilized in the modification of biomolecules for studying biological pathways and mechanisms.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of octadec-9-ynoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparison with Similar Compounds
Octadec-9-ynoyl chloride can be compared with other acyl chlorides such as:
Octadec-9-enoyl chloride: Similar in structure but contains a double bond instead of a triple bond.
Oleoyl chloride: Another long-chain acyl chloride with a double bond at the 9th position.
Uniqueness
The presence of a triple bond in this compound makes it more reactive compared to its counterparts with double bonds. This unique feature allows for different reactivity patterns and applications in organic synthesis.
Properties
CAS No. |
60010-36-8 |
|---|---|
Molecular Formula |
C18H31ClO |
Molecular Weight |
298.9 g/mol |
IUPAC Name |
octadec-9-ynoyl chloride |
InChI |
InChI=1S/C18H31ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-8,11-17H2,1H3 |
InChI Key |
NPWLNKSBFYNORS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC#CCCCCCCCC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


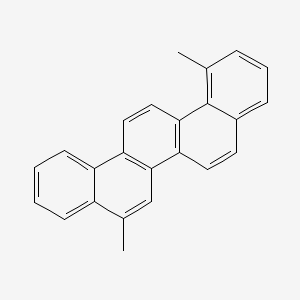


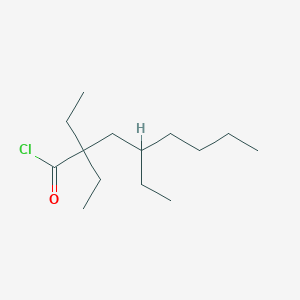
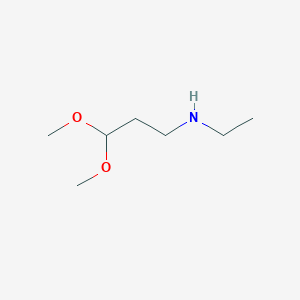
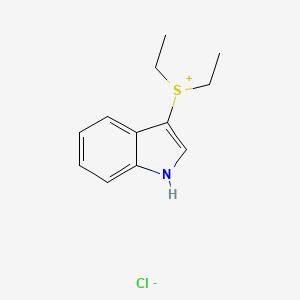
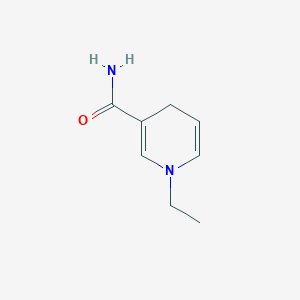
![3-[Benzyl(methyl)amino]-2-methyl-2,3-dihydro-1H-inden-1-ol](/img/structure/B14598332.png)
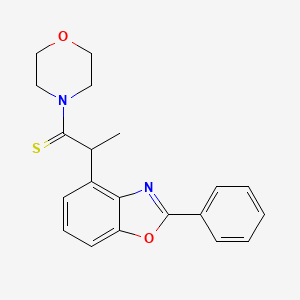
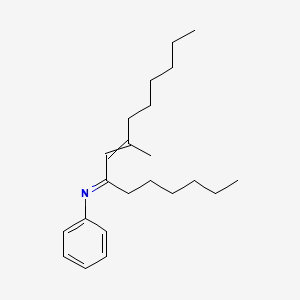
![{[(2-Aminophenyl)methyl]sulfamoyl}acetic acid](/img/structure/B14598354.png)
![2-[2-(Benzyloxy)-5-methoxyphenyl]cyclopentan-1-one](/img/structure/B14598358.png)
